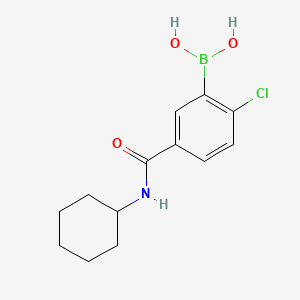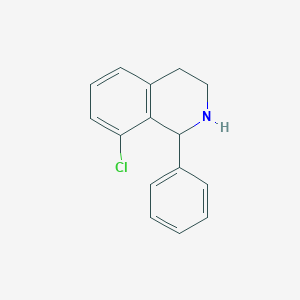![molecular formula C5H6N4S B12862718 1H-Pyrazolo[4,3-d]thiazole-5-methanamine CAS No. 933690-37-0](/img/structure/B12862718.png)
1H-Pyrazolo[4,3-d]thiazole-5-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine is a heterocyclic compound that features a fused ring system consisting of a pyrazole and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine typically involves the annulation of the pyrazole ring to the thiazole ring. One common method involves the reaction of a thiazole derivative with a hydrazine derivative under specific conditions. For example, the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF–DMA) forms 5-[(dimethylamino)methylidene]thiazolidine-4-thiones, which then undergo condensation with hydrazine to yield the desired pyrazolothiazole .
Industrial Production Methods
Industrial production methods for (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine are less documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazolothiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of pyrazolothiazolidines.
Substitution: Substituted derivatives at the methanamine group.
Applications De Recherche Scientifique
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]thiazole: Another fused heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Uniqueness
(1H-pyrazolo[4,3-d]thiazol-5-yl)methanamine is unique due to its specific ring fusion pattern and the presence of the methanamine group, which can be further functionalized for various applications. Its structural features contribute to its distinct biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
933690-37-0 |
|---|---|
Formule moléculaire |
C5H6N4S |
Poids moléculaire |
154.20 g/mol |
Nom IUPAC |
1H-pyrazolo[4,3-d][1,3]thiazol-5-ylmethanamine |
InChI |
InChI=1S/C5H6N4S/c6-1-4-8-3-2-7-9-5(3)10-4/h2H,1,6H2,(H,7,9) |
Clé InChI |
MKVILGJPKCDWPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC2=C1N=C(S2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B12862637.png)

![2-(Benzylsulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12862651.png)




![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![5-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12862679.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
![5-(4-Chloro-benzyl)-4-isobutyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12862689.png)

![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
